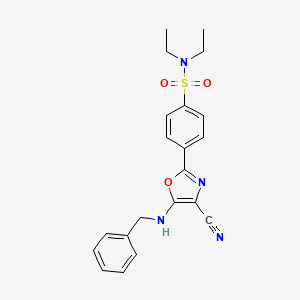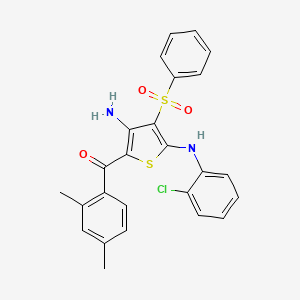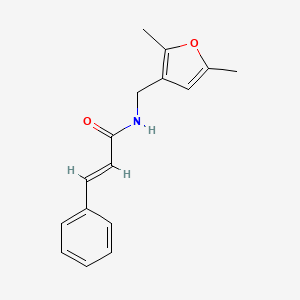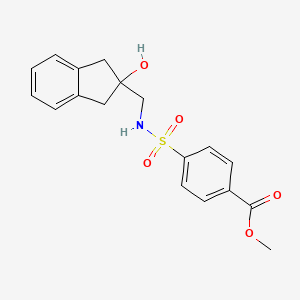
2-(Oxolan-3-yl)azetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Oxolan-3-yl)azetidine hydrochloride” is a chemical compound with the molecular formula C7H14ClNO . It has a molecular weight of 163.65 . The compound is in the form of an oil and is stored at a temperature of 4 degrees Celsius .
Synthesis Analysis
The synthesis of azetidines, including “2-(Oxolan-3-yl)azetidine hydrochloride”, can be achieved through a visible-light-mediated intermolecular aza Paternò–Büchi reaction . This reaction utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The approach is characterized by its operational simplicity, mild conditions, and broad scope, allowing for the synthesis of highly functionalized azetidines from readily available precursors .Molecular Structure Analysis
The InChI code for “2-(Oxolan-3-yl)azetidine hydrochloride” is 1S/C7H13NO.ClH/c1-3-8-7(1)6-2-4-9-5-6;/h6-8H,1-5H2;1H . The compound’s structure includes an azetidine ring attached to an oxolane ring .Physical And Chemical Properties Analysis
“2-(Oxolan-3-yl)azetidine hydrochloride” has a molecular weight of 163.65 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 127.099714038 g/mol .Scientific Research Applications
Chemical Synthesis and Drug Development
2-(Oxolan-3-yl)azetidine hydrochloride has been recognized for its potential in chemical synthesis and drug development. For instance, the Minisci reaction has been employed to introduce oxetane or azetidine into heteroaromatic systems, demonstrating its utility in drug discovery industries. This process has been used in the preparation of compounds like the marketed EGFR inhibitor gefitinib, a quinolinecarbonitrile Src tyrosine kinase inhibitor, and the antimalarial hydroquinine (Duncton et al., 2009). Similarly, azetidine sulfinate salts have been prepared from 3-iodoheterocycle precursors and have shown smooth coupling reactions, providing an efficient route for the introduction of four-membered heterocycles into indoles (Nassoy, Raubo, & Harrity, 2015).
Medicinal Chemistry
In medicinal chemistry, azetidines, including derivatives of 2-(Oxolan-3-yl)azetidine hydrochloride, are noted for their favorable properties, such as increased resistance to oxidative metabolism and reduced lipophilicity. These compounds have been investigated for their therapeutic potential in CNS diseases and their ability to inhibit the activation of certain pathways in microglial cells. For example, the azetidine derivative KHG26792 has been shown to protect against ATP-induced activation of NFAT and MAPK pathways through the P2X7 receptor in microglia, highlighting its potential as a therapeutic agent for diseases related to activated microglia (Kim et al., 2015).
Synthesis of Functionalized Compounds
Azetidine and its derivatives are pivotal in synthesizing various functionalized compounds. The base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes, for example, has led to the stereospecific formation of pyrrolidin-3-ols and/or 2-(hydroxymethyl)azetidines. Further oxidation of these azetidines yields azetidine-2-carboxylic acids in high yields, demonstrating the versatility of azetidine compounds in chemical synthesis (Medjahdi et al., 2009).
Safety and Hazards
The safety information for “2-(Oxolan-3-yl)azetidine hydrochloride” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Azetidines, including “2-(Oxolan-3-yl)azetidine hydrochloride”, have seen increased prominence as saturated building blocks in the field of drug discovery . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore the synthesis, reactivity, and application of azetidines .
Mechanism of Action
Mode of Action
It is known that azetidine derivatives can interact with various biological targets, influencing cellular processes
Biochemical Pathways
Given the structural similarity to other azetidine derivatives, it might be involved in several biochemical reactions . More research is required to identify the specific pathways influenced by this compound.
Pharmacokinetics
Its bioavailability, metabolism, and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of 2-(Oxolan-3-yl)azetidine hydrochloride’s action are currently unknown. As a new chemical entity, its effects at the molecular and cellular levels are yet to be explored .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the activity of 2-(Oxolan-3-yl)azetidine hydrochloride . .
properties
IUPAC Name |
2-(oxolan-3-yl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-3-8-7(1)6-2-4-9-5-6;/h6-8H,1-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFDADRAWBSNKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2CCOC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


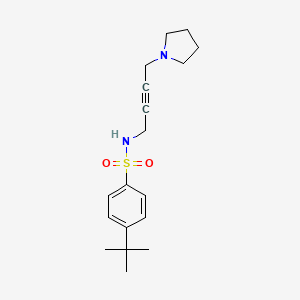
![N-Cyclopropyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2373609.png)
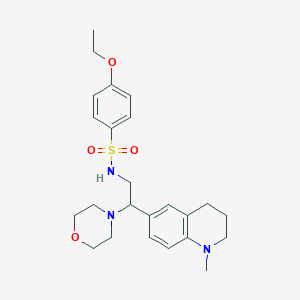
![4-[5-(1-benzoylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2373611.png)
![2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2373613.png)
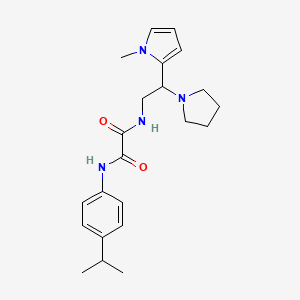
![N-[[5-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2373619.png)

![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide](/img/structure/B2373623.png)
